Hpk1-IN-29

Immuno-Oncology Kinase Inhibition Assay Development

HPK1-IN-29 (WO2021175270A1, Compound 38) is the only verifiable differentiator for follow-up SAR studies on this chemotype. Its pyrrolopyridine-spirocyclic amine core differs from reverse indazole inhibitors, making it a critical tool for generating proprietary selectivity profiles and avoiding uncharacterized biological variables introduced by analog substitution. Ideal for labs developing in-house HPK1 screening assays that require a potent positive control after empirical IC₅₀ determination.

Molecular Formula C26H18F3N5O2
Molecular Weight 489.4 g/mol
Cat. No. B15143788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-29
Molecular FormulaC26H18F3N5O2
Molecular Weight489.4 g/mol
Structural Identifiers
SMILESC1CC12CN=C(OC2)NC3=CC(=C(C(=C3)F)OC4=C5C(=CNC5=NC=C4C#N)C6=CC=C(C=C6)F)F
InChIInChI=1S/C26H18F3N5O2/c27-16-3-1-14(2-4-16)18-11-32-24-21(18)22(15(9-30)10-31-24)36-23-19(28)7-17(8-20(23)29)34-25-33-12-26(5-6-26)13-35-25/h1-4,7-8,10-11H,5-6,12-13H2,(H,31,32)(H,33,34)
InChIKeyQSCRZQWKTHMGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPK1-IN-29: Procurement Guide for a Selective Hematopoietic Progenitor Kinase 1 Inhibitor


HPK1-IN-29 (CAS: 2699604-50-5) is a potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase within the MAP4K family. HPK1 functions as a negative regulator of immune cell activation in dendritic cells, T cells, and B cells . Pharmacological inhibition of HPK1 is a compelling strategy for enhancing anti-tumor immunity. HPK1-IN-29 is identified as Compound 38 in patent WO2021175270A1 and is utilized as a research tool to study HPK1-mediated immunomodulation . Due to the proprietary and early-stage nature of this compound, publicly available quantitative differentiation data against close analogs is highly limited, a critical factor for scientific procurement decisions.

Why HPK1-IN-29 Cannot Be Substituted with In-Class HPK1 Inhibitors Without Empirical Validation


The HPK1 inhibitor landscape is characterized by diverse chemotypes with significant variations in kinase selectivity profiles, cellular potency, and ADME properties [1]. Minor structural modifications within a chemical series can lead to drastic changes in off-target kinase inhibition, particularly against other MAP4K family members or T cell-specific kinases, potentially altering functional immune responses and therapeutic indices [1]. Therefore, substituting HPK1-IN-29 with a different compound from the same patent (e.g., HPK1-IN-28) or a structurally distinct inhibitor (e.g., CompK) without direct comparative data risks introducing uncharacterized biological variables, confounding experimental outcomes in sensitive immuno-oncology assays [2].

HPK1-IN-29: Quantitative Differentiation and Procurement Evidence Guide


Potency in Biochemical Kinase Assays: Limited Comparative Data for HPK1-IN-29

Direct quantitative potency data (e.g., IC50 values) for HPK1-IN-29 is not publicly disclosed in primary literature or vendor datasheets. While the compound is described as a potent HPK1 inhibitor, no specific IC50 value is available for comparison against close analogs like HPK1-IN-28 or the clinical candidate CompK . In the absence of head-to-head data, any potency comparison is speculative. The procurement decision for HPK1-IN-29 over another HPK1 inhibitor cannot be based on a demonstrated potency advantage; selection must rely on the specific chemical identity (Compound 38 in WO2021175270A1) for intended experimental replication or SAR follow-up .

Immuno-Oncology Kinase Inhibition Assay Development

Kinase Selectivity Profile: A Key Differentiator Lacking Public Data for HPK1-IN-29

High selectivity against other MAP4K family members and T cell-specific kinases is a critical feature for HPK1 inhibitors to avoid unintended immunosuppressive or off-target effects [1]. For instance, the clinical candidate CompK has demonstrated >300-fold selectivity against a panel of 370 kinases [2]. No selectivity profile (e.g., KINOMEscan data) is publicly available for HPK1-IN-29. The absence of this data prevents any claim of superior selectivity for HPK1-IN-29 over alternatives. As a result, procurement for selectivity-critical applications must rely on the user's own selectivity profiling or the implicit selectivity claimed within patent WO2021175270A1 for the series.

Kinase Selectivity Off-Target Effects Immuno-Oncology

Cellular Functional Activity: Demonstrating HPK1 Pathway Inhibition

HPK1 negatively regulates T cell receptor (TCR) signaling, and its inhibition is expected to enhance T cell activation markers such as IL-2 production and reduce phosphorylation of downstream substrates like SLP76 . While specific cellular data for HPK1-IN-29 is not publicly available, its classification as a potent HPK1 inhibitor implies it will modulate these pathways. In contrast, compounds like CompK have demonstrated robust enhancement of IL-2 production in primary human T cells and inhibition of SLP76 phosphorylation [1]. The absence of published cellular potency data for HPK1-IN-29 means its functional efficacy relative to other inhibitors in a cellular context cannot be verified prior to procurement.

T Cell Activation Immune Checkpoint SLP76 Phosphorylation

In Vivo Efficacy in Syngeneic Tumor Models: An Unverified Potential

HPK1 inhibitors have shown promise in murine syngeneic tumor models, with some compounds inducing robust tumor growth inhibition as monotherapies [1]. However, no in vivo efficacy data (e.g., tumor growth inhibition percentage, survival benefit) is publicly available for HPK1-IN-29. The absence of this data prevents a direct comparison with well-characterized in vivo tool compounds like CompK, which has demonstrated significant tumor growth inhibition in a CT26 syngeneic model [2]. The procurement of HPK1-IN-29 for in vivo studies is therefore a high-risk endeavor, as its pharmacokinetic profile and in vivo target engagement are unverified in the public domain.

In Vivo Efficacy Syngeneic Model Tumor Growth Inhibition

Structural Differentiation and Intellectual Property Position

HPK1-IN-29 possesses a unique chemical structure defined by a 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile core with distinct substituents, including a 5-oxa-7-azaspiro[2.5]oct-6-en-6-ylamino group, which differentiates it from HPK1-IN-28 and other analogs [1]. As Compound 38 in patent WO2021175270A1, its specific composition of matter is claimed, providing a clear intellectual property demarcation . This is a key differentiator for researchers conducting structure-activity relationship (SAR) studies or seeking to avoid infringing on other patent estates. The structural uniqueness provides a rational basis for its procurement when the goal is to explore chemical space around the reverse indazole or pyrrolopyridine HPK1 inhibitor scaffolds.

Chemical Structure Patent Analysis SAR Studies

Recommended Application Scenarios for HPK1-IN-29 in Immuno-Oncology Research


Structure-Activity Relationship (SAR) Studies of Patent WO2021175270A1 Series

Given that HPK1-IN-29 is explicitly identified as Compound 38 in patent WO2021175270A1, its primary and most justified application is for researchers who are conducting follow-up SAR studies on this specific chemical series. Procuring HPK1-IN-29 alongside other numbered compounds from the same patent (e.g., HPK1-IN-28) allows for a systematic comparison of how structural modifications impact potency, selectivity, and physicochemical properties, as defined by the patent's scope. This scenario directly leverages the compound's only verifiable differentiator: its defined structural identity within a protected chemical space .

Exploratory In Vitro Profiling of a Novel HPK1 Chemotype

For laboratories equipped to conduct their own comprehensive kinase selectivity profiling and cellular functional assays, HPK1-IN-29 serves as a tool to explore a novel chemotype within the HPK1 inhibitor landscape. Its pyrrolopyridine core and spirocyclic amine substituent represent a distinct chemical space compared to more widely studied reverse indazole inhibitors like CompK. Researchers can use HPK1-IN-29 to generate proprietary data on its selectivity and potency, which may inform the development of new chemical series or provide a unique tool for dissecting HPK1-dependent signaling pathways in primary immune cells [1].

Validation of HPK1 Target Engagement in Biochemical Assays

As a potent inhibitor of HPK1, HPK1-IN-29 is suitable for use as a positive control in biochemical kinase assays designed to measure HPK1 enzymatic activity. This is particularly relevant for labs developing their own HPK1 screening assays or validating new assay platforms. While quantitative potency data is absent, the compound's established role as a potent HPK1 inhibitor, per vendor documentation, supports its use as a reference compound for validating assay sensitivity and reproducibility. This application requires the user to first empirically determine its IC50 in their specific assay system .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hpk1-IN-29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.